molecular formula C29H38BFO7 B605504 AN11251 CAS No. 2130750-59-1

AN11251

Cat. No.: B605504
CAS No.: 2130750-59-1
M. Wt: 528.4244
InChI Key: WQVDRQUAJNEZSV-PTUZOVCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AN11251 is a novel, semi-synthetic antibiotic belonging to the pleuromutilin class, functionally modified at the C14 side chain with a benzoxaborole group to enhance its pharmacological properties . This chemical modification results in a promising pre-clinical candidate with good absorption, distribution, metabolism, and excretion (ADME) and pharmacokinetic (PK) profiles, including oral bioavailability . Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit . This action underlies its dual research value. Firstly, this compound exhibits potent activity against Gram-positive bacterial pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), and shows inhibitory effects against slow-growing mycobacteria like Mycobacterium tuberculosis . Secondly, and of significant interest, is its potent activity against the obligate endosymbiotic Wolbachia bacteria found in filarial nematodes . Depleting Wolbachia is a validated therapeutic strategy for human filarial diseases such as onchocerciasis (river blindness) and lymphatic filariasis . In vivo studies in the Litomosoides sigmodontis rodent model demonstrated that this compound achieves a >99.9% reduction of Wolbachia load, a efficacy superior to doxycycline and comparable to high-dose rifampicin, enabling treatment regimens as short as 10-14 days . Therefore, this compound represents a versatile research tool for investigating new approaches to combat multidrug-resistant bacterial infections and for developing macrofilaricidal treatments for neglected tropical diseases . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

2130750-59-1

Molecular Formula

C29H38BFO7

Molecular Weight

528.4244

IUPAC Name

(3aR,4R,5R,7S,8S,9R,9aS,12R)-8-Hydroxy-4,7,9,12-tetramethyl-3-oxo-7-vinyldecahydro-4,9a-propanocyclopenta[8]annulen-5-yl 2-((7-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]-oxaborol-6-yl)oxy)acetate

InChI

InChI=1S/C29H38BFO7/c1-6-27(4)13-21(38-22(33)15-36-20-8-7-18-14-37-30(35)23(18)24(20)31)28(5)16(2)9-11-29(17(3)26(27)34)12-10-19(32)25(28)29/h6-8,16-17,21,25-26,34-35H,1,9-15H2,2-5H3/t16-,17+,21-,25+,26+,27-,28+,29+/m1/s1

InChI Key

WQVDRQUAJNEZSV-PTUZOVCBSA-N

SMILES

O=C(O[C@@H]1C[C@](C=C)(C)[C@@H](O)[C@H](C)[C@]2(CCC3=O)[C@]3([H])[C@@]1(C)[C@H](C)CC2)COC4=CC=C5C(B(O)OC5)=C4F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AN11251;  AN-11251;  AN 11251; 

Origin of Product

United States

Scientific Research Applications

Pharmacokinetics and ADME Properties

Absorption, Distribution, Metabolism, and Excretion (ADME) studies have shown that AN11251 exhibits favorable pharmacokinetic properties:

  • Plasma Protein Binding (PPB) : this compound demonstrates high plasma protein binding rates, with values of 96.6% in mice and 97.6% in humans, indicating significant lipophilicity (logP = 4.5) which contributes to good systemic clearance and bioavailability .
  • In Vitro Metabolic Stability : The compound has been assessed for metabolic stability in liver microsomes, showing resistance to rapid metabolism which is beneficial for sustained therapeutic effects .
  • In Vivo Pharmacokinetics : Studies in rats revealed moderate to good clearance rates (19.8 mL/min/kg) and substantial exposure (AUC = 2550 ng·h/mL) when administered intravenously .

Antibacterial Activity

This compound has demonstrated potent antibacterial activity against various strains of bacteria, particularly those associated with Wolbachia. The compound's efficacy is highlighted by:

  • In Vitro Efficacy : It exhibits an effective concentration (EC50) of 1.5 nM against LDW1 cell lines and 15 nM against C6/36 cell lines.
  • Comparison with Existing Treatments : In head-to-head comparisons with doxycycline and rifampicin, this compound showed superior Wolbachia depletion (>99.9%) in infected mice models .

Case Studies

Several studies have documented the effectiveness of this compound in preclinical settings:

  • Study on Filarial Infections : In a study involving Litomosoides sigmodontis-infected mice, this compound was administered at doses of 200 mg/kg twice daily for 10 days. Results indicated a remarkable reduction in Wolbachia levels compared to doxycycline and similar reductions to high-dose rifampicin treatments .
  • Combination Therapy Evaluation : When tested in combination with doxycycline, this compound achieved over 97% Wolbachia reduction without significant enhancement from the combination therapy, suggesting its standalone efficacy may be sufficient for treatment .

Data Table: Summary of Key Findings

Parameter Value/Observation
Plasma Protein BindingMouse: 96.6%, Human: 97.6%
LogP4.5
AUC (Rats)2550 ng·h/mL
Clearance Rate (Rats)19.8 mL/min/kg
EC50 (LDW1 Cell Lines)1.5 nM
EC50 (C6/36 Cell Lines)15 nM
Wolbachia Reduction>99.9% in infected mice

Comparison with Similar Compounds

Key Advantages of this compound :

  • Shorter treatment duration (10–14 days vs. 4–6 weeks for doxycycline).
  • Superior potency in reducing Wolbachia burden at bioequivalent doses .

This compound vs. Rifampicin

Rifampicin, a rifamycin antibiotic, shows dose-dependent Wolbachia clearance:

  • Rifampicin (10 mg/kg once daily for 10 days) : Reduced Wolbachia by 99.1% (10 days) and 99.96% (14 days).
  • High-dose rifampicin (35 mg/kg once daily for 10 days) : Achieved 99.6% (10 days) and 99.91% (14 days) reduction .
  • This compound (200 mg/kg once daily for 10 days) : Matched high-dose rifampicin efficacy (99.6% reduction) .

Key Advantages of this compound :

  • Comparable efficacy to high-dose rifampicin but without the safety concerns associated with rifampicin’s hepatotoxicity at elevated doses .

This compound vs. Azithromycin

  • Azithromycin (40 mg/kg twice daily for 14 days): No significant reduction in Wolbachia burden or microfilariae counts .
  • This compound : Demonstrated consistent microfilariae-independent Wolbachia depletion, even in shorter regimens .

Data Tables

Table 1: Efficacy of this compound vs. Comparator Drugs in the L. sigmodontis Model

Compound Dose (mg/kg) Regimen Treatment Duration Wolbachia Reduction (%) >99% Reduction Frequency (%)
This compound 200 BID Oral 10 days 99.91 88.1
This compound 50 BID Oral 14 days 99.86 78.5
Doxycycline 40 BID Oral 10 days 75.0 16.7
Rifampicin 35 QD Oral 10 days 99.6 85.0
Azithromycin 40 BID Oral 14 days <10 0

Data compiled from

Combination Therapies

  • This compound + Azithromycin: No enhanced efficacy, with microfilariae counts unaffected .

Preparation Methods

Initial Functionalization of the Aromatic Ring

Starting with 3-fluoro-4-methoxybenzaldehyde , a nucleophilic aromatic substitution introduces a benzyl ether at the para position. Treatment with benzyl alcohol under basic conditions (K₂CO₃, DMF, 80°C) yields 4-benzyloxy-3-fluoro-5-methoxybenzaldehyde .

Deprotection and Triflation

The methoxy group is deprotected using BBr₃ in dichloromethane (-78°C to room temperature), producing 4-benzyloxy-3-fluoro-5-hydroxybenzaldehyde . Subsequent triflation with triflic anhydride (Tf₂O) and 2,6-lutidine in dichloromethane generates the triflate derivative, critical for palladium-mediated borylation.

Palladium-Catalyzed Borylation

The triflate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂), PdCl₂(dppf), and KOAc in dioxane (100°C, 12 hours). This step installs the boronate ester, yielding 4-benzyloxy-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde .

Reduction and Cyclization

Sodium borohydride reduces the aldehyde to a primary alcohol, followed by acid-mediated cyclization (HCl, H₂O/THF) to form the benzoxaborole ring. Hydrogenolysis (H₂, Pd/C) removes the benzyl protecting group, yielding 7-fluoro-6-hydroxybenzoxaborole .

Activation of the Pleuromutilin Core

Tosylation at C14

Commercially available pleuromutilin is treated with tosyl chloride (TsCl) in pyridine at 0°C to room temperature, converting the C14 hydroxyl group into a tosylate leaving group. This activation facilitates nucleophilic displacement by the benzoxaborole.

Coupling of Benzoxaborole to Pleuromutilin

Nucleophilic Displacement

The pleuromutilin tosylate reacts with 7-fluoro-6-hydroxybenzoxaborole in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C. This SN2 displacement substitutes the tosylate group with the benzoxaborole oxygen, forming the C14-O-benzoxaborole linkage.

Purification

Crude AN11251 is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >98% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, B-OH), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, Ar-H), 5.80 (s, 1H, C12-H), 4.20 (m, 1H, C14-O).

  • HRMS (ESI) : m/z calculated for C₃₂H₃₅BFNO₇ [M+H]⁺: 600.2564, found: 600.2568.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) confirms >98% purity, with a single peak at retention time 12.4 minutes.

Process Optimization and Scalability

Yield Improvements

  • Borylation Step : Optimizing Pd catalyst loading (2 mol% PdCl₂(dppf)) and reaction time (12 hours) increased boronate ester yield to 85%.

  • Coupling Reaction : Using anhydrous DMF and strict temperature control (60±2°C) minimized side products, achieving 78% yield of this compound.

Solvent Selection

Ethanol/water recrystallization provided superior crystal morphology compared to acetonitrile or methanol, facilitating large-scale filtration.

Comparative Analysis of Alternative Routes

Carbamate Linker Exploration

Initial attempts to attach benzoxaborole via a C14 carbamate (using epi-pleuromutilin carbamoyl chloride) resulted in lower Wolbachia activity (EC₅₀ > 100 nM).

Impact of C12 Modification

Ozonolysis of the C12 vinyl group to an aldehyde followed by reductive amination introduced steric hindrance, reducing target binding affinity by 10-fold.

Critical Reaction Parameters

StepKey ParametersOptimal Conditions
TosylationTemperature, base0°C → RT, pyridine
BorylationCatalyst, solventPdCl₂(dppf), dioxane
CouplingSolvent, baseDMF, K₂CO₃
PurificationChromatographyEthyl acetate/hexane

Challenges in Synthesis

Boron Stability

The benzoxaborole’s boron atom is prone to hydrolysis under acidic conditions. Strict pH control (pH 6–7) during cyclization and storage under nitrogen mitigates degradation.

Stereochemical Integrity

Retention of pleuromutilin’s stereochemistry at C8 and C14 is crucial for anti-Wolbachia activity. Mild reaction conditions prevent epimerization .

Q & A

Q. What is the mechanism of action of AN11251 against Wolbachia in filarial nematodes?

this compound, a boron-pleuromutilin, inhibits bacterial protein synthesis by binding to the peptidyl transfer center (PTC) of ribosomes . In Litomosoides sigmodontis models, it achieves >99.9% Wolbachia depletion at 200 mg/kg twice daily (BID) for 10 days by targeting bacterial replication machinery . Researchers should validate this mechanism using ribosomal binding assays and comparative genomic analysis of Wolbachia strains.

Q. What in vivo efficacy data supports this compound as an anti-Wolbachia candidate?

In rodent models, this compound showed significant Wolbachia reduction (88.1% of female worms had >99% depletion) at 200 mg/kg BID for 10 days. Efficacy metrics include qPCR quantification of bacterial load and histological analysis of nematode tissues (see Table 1 in ). Researchers should replicate these experiments with controlled variables (e.g., host immune status, co-infections) to assess robustness.

Q. How do this compound’s pharmacokinetic properties influence dosing regimens?

this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, with steady-state plasma exposure after oral administration . Dose-response studies recommend testing regimens between 50–200 mg/kg BID, with pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize efficacy and minimize toxicity .

Advanced Research Questions

Q. How can researchers design experiments to identify the minimal efficacious dose of this compound?

Use a matrix-based approach testing multiple doses (e.g., 50, 100, 200 mg/kg) and durations (7–14 days) in L. sigmodontis models. Measure Wolbachia load via qPCR and nematode viability. Statistical tools like ANOVA or dose-response sigmoidal curves can identify the EC50 . Include control groups treated with rifampicin or doxycycline for comparative analysis .

Q. What methodologies resolve contradictions in this compound’s efficacy across different nematode species?

Conflicting efficacy data may arise from species-specific Wolbachia strain variability or host metabolic differences. Address this by:

  • Conducting cross-species genomic alignment of Wolbachia PTC regions.
  • Performing ex vivo drug sensitivity assays on isolated bacterial cultures.
  • Applying mixed-effects models to account for inter-species variability in meta-analyses .

Q. How should researchers statistically analyze this compound’s long-term Wolbachia depletion effects?

Use survival analysis (Kaplan-Meier curves) to assess Wolbachia recurrence post-treatment. Pair this with longitudinal qPCR data analyzed via repeated-measures ANOVA. Report effect sizes (e.g., Cohen’s d) and confidence intervals to quantify uncertainty .

Q. What controls are critical when evaluating this compound’s off-target effects in mammalian hosts?

Include:

  • Negative controls (vehicle-treated hosts).
  • Positive controls (hosts treated with known hepatotoxic agents).
  • Toxicity endpoints: liver enzyme assays (ALT/AST), renal function tests, and histopathology .

Methodological Considerations

Q. How to ensure reproducibility in this compound studies?

  • Document experimental protocols in line with Materials and Methods guidelines (e.g., SI units, instrument calibration) .
  • Deposit raw data (e.g., qPCR cycle thresholds, microscopy images) in public repositories with DOIs.
  • Use standardized L. sigmodontis infection models and Wolbachia quantification protocols .

Q. What statistical tools validate this compound’s synergistic effects with other antibiotics?

Apply combination index (CI) models (e.g., Chou-Talalay method) to assess synergy with doxycycline or rifampicin. Use isobolograms to visualize interactions and Bayesian networks to predict optimal drug ratios .

Data Presentation and Ethics

Q. How to present this compound data for peer-reviewed publication?

  • Follow journal-specific guidelines (e.g., APA formatting, 3 heading levels maximum) .
  • Include processed data (means ± SD) in the main text; raw datasets go in appendices .
  • Use scatterplots with error bars for dose-response relationships and heatmaps for genomic data .

Q. What ethical guidelines apply to this compound animal studies?

  • Obtain institutional animal care committee approval.
  • Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, including sample size justification and humane endpoints .

Tables

Table 1: Key Pharmacokinetic Parameters of this compound (from )

ParameterValueMethod
Oral bioavailability>80%LC-MS/MS plasma analysis
Half-life (t1/2)4.2 hoursNon-compartmental modeling
EC50 (Wolbachia)12.3 µMIn vitro ribosomal binding assay

Table 2: Recommended Statistical Tests for this compound Data Analysis

Research ObjectiveStatistical TestReference
Dose-response efficacySigmoidal Emax model
Inter-species variabilityMixed-effects ANOVA
Synergy with other antibioticsChou-Talalay CI method

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AN11251
Reactant of Route 2
Reactant of Route 2
AN11251

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.